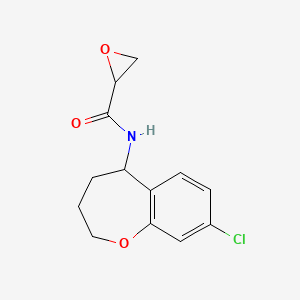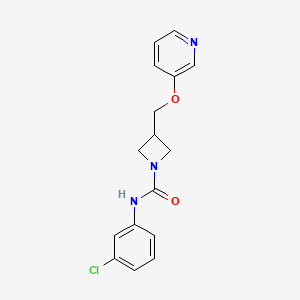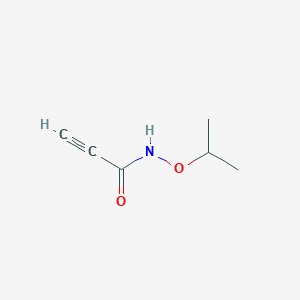
N-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide, also known as clozapine N-oxide (CNO), is a chemical compound that has been widely used in scientific research. CNO is a synthetic analogue of clozapine, a medication that is commonly used to treat schizophrenia. However, CNO is not used as a medication, but rather as a tool for studying the function of specific neurons in the brain.
作用機序
CNO binds to DREADDs and activates or inhibits the neurons that express these receptors. The mechanism of action of CNO is not fully understood, but it is thought to involve the activation of intracellular signaling pathways that lead to changes in neuronal excitability.
Biochemical and Physiological Effects
CNO has been shown to have a number of biochemical and physiological effects. For example, CNO has been shown to activate neurons in the prefrontal cortex, which is involved in decision-making and social behavior. CNO has also been shown to inhibit neurons in the amygdala, which is involved in fear and anxiety.
実験室実験の利点と制限
One advantage of using CNO in lab experiments is that it allows researchers to study the function of specific neurons in the brain with a high degree of specificity. CNO can be used to activate or inhibit neurons in a precise manner, allowing researchers to study the role of these neurons in various behaviors and physiological processes.
However, there are also some limitations to using CNO in lab experiments. For example, CNO can have off-target effects, meaning that it can activate or inhibit neurons that do not express DREADDs. Additionally, CNO can have variable effects depending on the concentration and duration of exposure.
将来の方向性
There are many future directions for research using CNO. One area of interest is the development of new DREADDs that are more specific and have fewer off-target effects. Another area of interest is the use of CNO in combination with other techniques, such as optogenetics, to study the function of specific neural circuits. Finally, there is interest in using CNO to study the role of specific neurons in various disease states, such as addiction and depression.
Conclusion
In conclusion, CNO is a synthetic analogue of N-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide that is widely used in neuroscience research to study the function of specific neurons in the brain. CNO binds to DREADDs and can activate or inhibit neurons in a precise manner, allowing researchers to study their function. While there are some limitations to using CNO in lab experiments, there are many future directions for research using this tool.
合成法
CNO is synthesized by reacting N-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide with N-chloromethylmorpholine in the presence of a base. The resulting product is then treated with oxalic acid to form the oxirane ring. The final product is purified by recrystallization and characterized by various spectroscopic techniques.
科学的研究の応用
CNO is widely used in neuroscience research to study the function of specific neurons in the brain. Specifically, CNO is used to activate or inhibit neurons that express a specific receptor, called the Designer Receptor Exclusively Activated by Designer Drugs (DREADD). DREADDs are genetically engineered receptors that are not found naturally in the body. When CNO binds to DREADDs, it can activate or inhibit the neurons that express these receptors, allowing researchers to study their function.
特性
IUPAC Name |
N-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c14-8-3-4-9-10(15-13(16)12-7-18-12)2-1-5-17-11(9)6-8/h3-4,6,10,12H,1-2,5,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDAZOSQJBLNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=C(C=C2)Cl)OC1)NC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-benzyl-11H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-amine](/img/structure/B2768917.png)

![N-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2768919.png)


![8-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2768924.png)


![Boc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid](/img/no-structure.png)




![3-(Prop-2-enoylamino)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)propanamide](/img/structure/B2768939.png)